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Compound of Interest

Compound Name: 2-Fluorobenzamide

Cat. No.: B1203369

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant
of its physical and chemical properties. For researchers in drug discovery and materials
science, an unambiguous structural confirmation is paramount. This guide provides a
comparative analysis of the crystal structure of 2-Fluorobenzamide and its derivatives,
validated by single-crystal X-ray crystallography, offering a valuable resource for scientists
seeking to understand the nuanced effects of fluorine substitution on molecular conformation
and crystal packing.

This report details the crystallographic parameters of 2-Fluorobenzamide and two of its
fluorinated derivatives: N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-
difluorophenyl)-2-fluorobenzamide. By presenting the data in a comparative format, this guide
aims to facilitate a deeper understanding of the structural landscape of this important class of
compounds.

Crystallographic Data at a Glance: A Comparative
Overview

The following tables summarize the key crystallographic parameters for 2-Fluorobenzamide
and two of its derivatives, providing a clear and objective comparison of their solid-state
structures.

Table 1: Crystal Data and Structure Refinement for 2-Fluorobenzamide and its Derivatives
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Parameter

2-Fluorobenzamide

N-(2,3-
difluorophenyl)-2-
fluorobenzamide[1]

N-(2,4-
difluorophenyl)-2-
fluorobenzamide[2]

Data not available in

CCDC Deposition No. direct search 2284761 2320603
Empirical Formula C7HeFNO Ci3HsF3NO C13HsF3N101
Formula Weight 139.13 251.20 251.20
Temperature (K) Not specified 294(1) 294(1)
Crystal System Not specified Monoclinic Monoclinic
Space Group Not specified Pn Pn

Unit Cell Dimensions

a (A) Not specified 5.6756(3) 5.6756(3)

b (A) Not specified 4.9829(2) 4.9829(2)

c (A) Not specified 19.3064(12) 19.3064(12)
a(°) Not specified 90 90

B () Not specified 91.197(5) 91.197(5)

v (°) Not specified 90 90

Volume (A3) Not specified 545.88(5) 545.88(5)

Z Not specified 2 2

Calculated Density N

(Mg/m?) Not specified 1.528 1.528
Absorption Coeff. -

(mm-1) Not specified 0.133 0.133

F(000) Not specified 256.0 256.0

Crystal Size (mms3) Not specified Not specified 0.93x0.39 x 0.07
Radiation Type Not specified MoKa MoKa
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Wavelength (A) Not specified 0.71073 0.71073
Reflections Collected Not specified 3717 3717
Independent -

) Not specified 1799 1799
Reflections
R_int Not specified 0.019 0.019
Goodness-of-fit on F2 Not specified 1.04 1.04

Final R indices

[1>2a(D]
R1 Not specified 0.038 0.038
WR2 Not specified 0.091 0.091

R indices (all data)

R1 Not specified Not specified Not specified

WR2 Not specified Not specified Not specified

Note: Detailed crystallographic data for the parent 2-Fluorobenzamide was not available in the
immediate search results. The table will be updated as this information becomes accessible.

Experimental Protocol: The Path to Structural
Elucidation

The determination of the crystal structures presented in this guide follows a standardized
methodology for single-crystal X-ray diffraction of small organic molecules. The key steps are
outlined below.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For the
studied benzamide derivatives, single crystals were typically grown from a saturated solution in
a suitable organic solvent, such as dichloromethane, through slow evaporation at room
temperature. The ideal crystal for analysis is one that is transparent, free of cracks or other
visible defects, and has dimensions of approximately 0.1-0.3 mm in each direction.
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Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a
diffractometer. For the derivatives discussed, data was collected on a Bruker SMART APEX I
or similar CCD area-detector diffractometer. The crystal is cooled to a low temperature,
typically 100 K or 294 K, to minimize thermal vibrations of the atoms, which results in a clearer
diffraction pattern. The diffractometer rotates the crystal while it is irradiated with
monochromatic X-rays (commonly MoKa radiation with a wavelength of 0.71073 A). The
diffracted X-rays are detected, and their intensities and positions are recorded.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. These are then
used to solve the crystal structure using direct methods or Patterson synthesis, typically
employing software packages like SHELXS. The initial structural model is then refined against
the experimental data using full-matrix least-squares on F2, a process carried out with
programs such as SHELXL. In this iterative process, the atomic coordinates, displacement
parameters, and other structural parameters are adjusted to achieve the best possible
agreement between the calculated and observed diffraction patterns.

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for determining the crystal
structure of a small molecule like 2-Fluorobenzamide.
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Experimental Workflow for X-ray Crystallography
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Caption: A flowchart illustrating the key stages in determining a molecule's crystal structure via
X-ray crystallography.

In conclusion, this guide provides a foundational comparison of the crystallographic structures
of 2-Fluorobenzamide and its derivatives. The detailed experimental protocols and the visual
representation of the workflow offer valuable insights for researchers engaged in the synthesis
and structural characterization of novel compounds. The availability of CCDC deposition
numbers for the derivatives allows for direct access to the comprehensive crystallographic
data, ensuring the highest level of structural fidelity for further computational and experimental
studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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